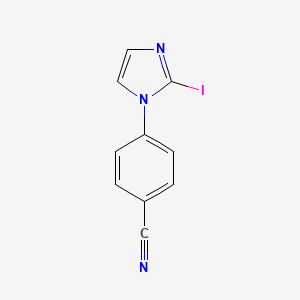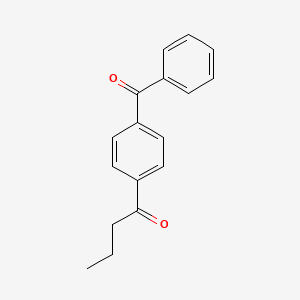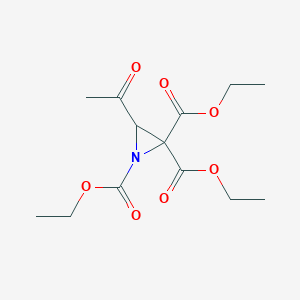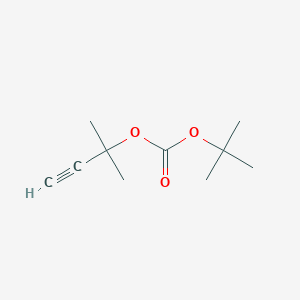
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- is an organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be achieved through several methods. One common method involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another approach is the microwave-assisted synthesis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in coupling reactions and serve as a catalyst or ligand in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory, analgesic, and neuroprotective activities . Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it is utilized in the production of thermoset resins and thermosetting polymers .
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to possess D2 receptor antagonistic activity, which contributes to its neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be compared with other similar compounds such as 3,4-dihydro-2H-1,4-benzoxazine and 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine These compounds share a similar core structure but differ in their substituents and functional groups
Properties
CAS No. |
647849-49-8 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H11NOS/c17-14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 |
InChI Key |
MSXAKNBNBUCKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)



![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)
